molecular formula C5H14Cl2N2S B1381652 (Thiolan-3-ylmethyl)hydrazine dihydrochloride CAS No. 1803607-77-3

(Thiolan-3-ylmethyl)hydrazine dihydrochloride

Cat. No.: B1381652
CAS No.: 1803607-77-3
M. Wt: 205.15 g/mol
InChI Key: QEFYDTXBBWNHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Thiolan-3-ylmethyl)hydrazine dihydrochloride typically involves the reaction of thiolan-3-ylmethyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (Thiolan-3-ylmethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Thiolan-3-ylmethyl)hydrazine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Thiolan-3-ylmethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modifying the activity of enzymes and receptors involved in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Uniqueness: (Thiolan-3-ylmethyl)hydrazine dihydrochloride is unique due to its specific thiolan ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

thiolan-3-ylmethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S.2ClH/c6-7-3-5-1-2-8-4-5;;/h5,7H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFYDTXBBWNHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Thiolan-3-ylmethyl)hydrazine dihydrochloride
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(Thiolan-3-ylmethyl)hydrazine dihydrochloride
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(Thiolan-3-ylmethyl)hydrazine dihydrochloride
Reactant of Route 4
(Thiolan-3-ylmethyl)hydrazine dihydrochloride
Reactant of Route 5
(Thiolan-3-ylmethyl)hydrazine dihydrochloride
Reactant of Route 6
(Thiolan-3-ylmethyl)hydrazine dihydrochloride

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